Tert-butyl pent-4-EN-1-ylcarbamate

Beschreibung

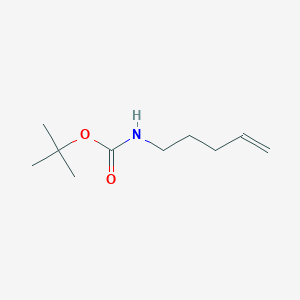

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-pent-4-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZABMBWHKURXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479443 | |

| Record name | TERT-BUTYL PENT-4-EN-1-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-92-6 | |

| Record name | TERT-BUTYL PENT-4-EN-1-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202925-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Pent 4 En 1 Ylcarbamate and Analogs

Strategies for the Formation of the N-Carbamate Moiety

The construction of the tert-butoxycarbonyl (Boc) protected amine is a cornerstone of modern organic synthesis, offering a stable yet readily cleavable protecting group. Several methods have been developed to achieve this transformation efficiently.

Direct Carbamoylation Routes from Precursor Amines

Direct carbamoylation of a primary amine, such as pent-4-en-1-amine, with di-tert-butyl dicarbonate (B1257347) (Boc)₂O is a widely employed and straightforward method for the synthesis of tert-butyl pent-4-en-1-ylcarbamate. This reaction typically proceeds under mild conditions, often requiring a base to facilitate the reaction.

A recent development in this area involves a nickel/photoredox-catalyzed direct carbamoylation of (hetero)aryl bromides. nih.govnih.gov This method utilizes 4-carbamoyl-1,4-dihydropyridines as precursors for carbamoyl (B1232498) radicals, which then couple with the aryl bromide under ambient temperature conditions. nih.gov While this specific methodology focuses on aryl amides, the underlying principle of generating a carbamoylating agent for reaction with a nucleophile is relevant to the broader field of carbamate (B1207046) synthesis.

The general approach for direct carbamoylation of an amine is outlined in the following table:

| Reactants | Reagents | Solvent | Conditions | Product |

| Primary Amine (e.g., pent-4-en-1-amine) | Di-tert-butyl dicarbonate ((Boc)₂O) | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM) | Base (e.g., Triethylamine, Sodium Bicarbonate), Room Temperature | tert-Butyl Carbamate |

Curtius Rearrangement and Related Approaches for N-Carbamate Construction

The Curtius rearrangement provides an alternative and powerful route to N-Boc protected amines, starting from carboxylic acids. researchgate.netwikipedia.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol, such as tert-butanol, to yield the desired carbamate. wikipedia.orgorganic-chemistry.org

A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the high stereochemical retention at the migrating carbon. nih.gov The reaction can often be performed as a one-pot procedure, converting a carboxylic acid directly to the Boc-protected amine. researchgate.netnih.gov For instance, a carboxylic acid can be treated with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate then undergoes the Curtius rearrangement in the presence of a catalyst like zinc(II) triflate to form the isocyanate, which is subsequently trapped by tert-butanol. researchgate.net

The general sequence of the Curtius rearrangement for carbamate synthesis is as follows:

| Starting Material | Key Intermediate | Trapping Agent | Product |

| Carboxylic Acid | Acyl Azide | tert-Butanol | tert-Butyl Carbamate |

| Acyl Halide | Isocyanate |

The mechanism proceeds through a concerted process, avoiding the formation of a free nitrene. wikipedia.org This method is applicable to a broad range of substrates, including aliphatic, aromatic, and heterocyclic carboxylic acids. nih.gov

Carbon Dioxide-Mediated Carbamate Synthesis

The utilization of carbon dioxide (CO₂) as a C1 building block represents a green and sustainable approach to carbamate synthesis. nih.govnih.gov In these methods, CO₂ reacts with an amine in the presence of a base and an alkylating agent to form the carbamate.

Recent advancements have focused on developing continuous flow processes for the preparation of carbamates from CO₂, amines, and alkyl halides. nih.gov These methods often employ a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction. nih.gov The reaction proceeds through the formation of a carbamate salt intermediate from the amine and CO₂, which is then alkylated.

Computational studies have provided insight into iridium-catalyzed allylic substitution reactions that utilize CO₂ for the in-situ formation of the carbamate nucleophile. nih.gov In this process, the amine reacts with CO₂ assisted by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate the active carbamate nucleophile, which then participates in the catalytic cycle. nih.gov

| Reactants | Reagents | Conditions | Product |

| Amine, Carbon Dioxide, Alkyl Halide | Base (e.g., DBU, K₂CO₃) | Atmospheric or elevated pressure of CO₂ | Carbamate |

| Amine, Carbon Dioxide, Allylic Substrate | Iridium Catalyst, Base (e.g., DABCO) | Catalytic conditions | Allylic Carbamate |

Methodologies for Alkene Incorporation and Elaboration

The terminal alkene in this compound provides a versatile handle for further chemical modifications. The introduction of this functionality can be achieved through various synthetic strategies.

Stereoselective C-N Bond Formation with Alkenyl Precursors

The stereoselective formation of the C-N bond is a critical aspect of synthesizing chiral amine derivatives. One approach involves the carbocupration of alkynyl carbamates. This method allows for the regio- and stereoselective synthesis of (E)-1-alkenyl carbamates.

While direct stereoselective synthesis of this compound itself is not the primary focus of this method, the principles of controlling stereochemistry during C-N bond formation with unsaturated precursors are highly relevant.

Transition-Metal-Catalyzed Coupling Reactions for Alkenyl Carbamate Synthesis (e.g., Iridium-catalyzed allylic substitution)

Transition-metal catalysis, particularly iridium-catalyzed allylic substitution, has emerged as a powerful tool for the synthesis of chiral allylic amines and carbamates. nih.govnih.govacs.org These reactions offer high levels of regio- and enantioselectivity. nih.govacs.org

In a typical iridium-catalyzed allylic substitution, an achiral allylic substrate, such as an allylic carbonate, reacts with a nucleophile, in this case, a carbamate, in the presence of a chiral iridium catalyst. nih.gov This methodology allows for the direct formation of branched, N-allyl carbamates with high enantiomeric excess. nih.gov The reaction can be performed with various carbamate nucleophiles, including BocNH₂, CbzNH₂, and FmocNH₂. nih.gov

Computational studies on the iridium-catalyzed allylic substitution with CO₂ and an amine have shown that the reaction proceeds through the formation of an iridium-allyl intermediate, followed by nucleophilic attack by the in-situ generated carbamate. nih.gov The high regioselectivity for the branched product is attributed to noncovalent interactions between the allyl ligand and the incoming nucleophile. nih.gov

| Catalyst System | Substrates | Key Features |

| Iridium/Phosphoramidite Ligand | Allylic Carbonates, Carbamates (e.g., BocNH₂) | High regioselectivity for branched product, High enantioselectivity |

| Iridium/Phosphoramidite Ligand | Allylic Chlorides, Amines, CO₂ | In-situ formation of carbamate nucleophile, Enantioselective |

Olefin Metathesis Strategies in the Context of Carbamate-Containing Substrates

Olefin metathesis has emerged as a powerful and widely adopted tool in organic synthesis, valued for its functional group tolerance and its ability to form carbon-carbon double bonds with high efficiency. nih.gov In the realm of carbamate-containing molecules like this compound, olefin metathesis, particularly cross-metathesis, provides a direct route to constructing the target alkene functionality.

Cross-metathesis reactions involving carbamate-containing substrates have been successfully employed to generate precursors for renewable polyamides. rsc.org For instance, research has demonstrated the cross-metathesis of benzyl (B1604629) carbamates derived from fatty acids with methyl acrylate (B77674). rsc.org This approach, utilizing low catalyst loadings (0.5 mol%) under bulk conditions, efficiently yields AB-type monomers. rsc.org The resulting products can then be converted to the corresponding amines through carbamate cleavage, paving the way for the synthesis of polyamides like PA11, PA12, and PA15. rsc.org

The choice of catalyst is crucial for the success of these reactions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are frequently employed due to their high activity and stability. nih.gov For example, the cross-metathesis of fatty acid methyl esters (FAMEs) with methyl acrylate has been achieved using the Hoveyda–Grubbs 2nd generation catalyst in bulk with an excess of methyl acrylate. rsc.org These catalysts have shown remarkable tolerance to the carbamate functional group, enabling the direct synthesis of functionalized alkenes without the need for protecting group strategies. nih.gov

The general applicability of olefin metathesis extends to various strategies beyond simple cross-metathesis, including ring-closing metathesis (RCM) for the synthesis of cyclic structures and acyclic diene metathesis (ADMET) for polymerization. nih.gov While not directly applied to the synthesis of the linear this compound, these related metathesis reactions underscore the versatility of this catalytic system in handling carbamate-containing substrates for the construction of diverse molecular architectures. nih.govnih.gov

Table 1: Examples of Olefin Cross-Metathesis for Carbamate Synthesis

| Carbamate Substrate | Cross-Metathesis Partner | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Fatty Acid Derived Benzyl Carbamate | Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. | Bulk, 0.5 mol% catalyst | AB-type Monomer Precursor | rsc.org |

| FAME Derived Benzyl Carbamates | Methyl Acrylate | Not specified | Bulk, low catalyst loading | AB-type Monomer Precursor | rsc.org |

Stereoselective Synthesis of this compound and Derivatives

The development of stereoselective methods for the synthesis of alkene-functionalized carbamates is of paramount importance, as the biological activity and material properties of the final products are often highly dependent on their stereochemistry. This section delves into both enantioselective and diastereoselective approaches to control the three-dimensional arrangement of atoms in these valuable compounds.

Achieving enantioselectivity in the synthesis of chiral carbamates, including derivatives of this compound, often involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. While specific enantioselective syntheses of the parent compound are not extensively detailed in the provided context, general strategies for asymmetric synthesis are highly relevant.

One notable approach involves the asymmetric synthesis of syn-1,3-diol derivatives, which can be seen as more complex analogs of functionalized carbamates. researchgate.net For instance, a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols has been developed, achieving high yields, excellent enantiomeric excess (>99% ee), and high diastereomeric ratios (>19:1 dr). researchgate.net This demonstrates the potential for highly controlled stereoselective transformations in systems bearing hydroxyl and, by extension, carbamate functionalities.

Furthermore, the development of novel bifunctional catalysts has enabled highly selective aza-Henry reactions between aryl nitromethanes and aryl Boc-imines, leading to orthogonally protected cis-stilbene (B147466) diamine precursors with up to 99% ee as a single diastereomer. acs.org This highlights the power of catalyst design in controlling stereochemistry in reactions that form carbon-nitrogen bonds, a key step in carbamate synthesis.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of alkene-functionalized carbamates, this is crucial when substituents are present on the carbon chain.

A powerful strategy for achieving diastereoselectivity is the cascade inter–intramolecular double Michael addition. This has been successfully applied to the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, proceeding with complete diastereoselectivity in many cases. beilstein-journals.org Although this example leads to a cyclic product, the underlying principles of controlling the stereochemical outcome of conjugate additions are applicable to the synthesis of acyclic systems as well.

Hydroboration-iodination of alkynes represents another classic and effective method for the stereoselective synthesis of substituted alkenes. acs.org This method allows for the predictable formation of either (E)- or (Z)-alkenes depending on the reaction conditions and reagents used. While not directly a carbamate synthesis, the resulting vinyl iodides are versatile intermediates that can be further functionalized to introduce the carbamate moiety.

Recent advances have also focused on the stereodivergent synthesis of β-iodoenol carbamates through a photocatalytic three-component coupling of ethynylbenziodoxolones, CO2, and amines. researchgate.net By selecting the appropriate photocatalyst, either the (Z)- or (E)-isomer of the product can be obtained selectively, demonstrating a high level of control over the alkene geometry. researchgate.net

Table 2: Stereoselective Synthetic Methods Relevant to Alkene-Functionalized Carbamates

| Method | Substrates | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Carboxylation/Bromocyclization | Chiral Homoallylic Alcohols, CO2 | One-pot, high yield | >99% ee, >19:1 dr | researchgate.net |

| Aza-Henry Reaction | Aryl Nitromethanes, Aryl Boc-imines | Bifunctional mono(amidine) catalyst | Up to 99% ee, single diastereomer | acs.org |

| Double Michael Addition | Curcumins, Arylidenemalonates | Cascade reaction, phase transfer catalyst | Complete diastereoselectivity | beilstein-journals.org |

| Photocatalytic Coupling | Ethynylbenziodoxolones, CO2, Amines | Stereodivergent, visible light | Selective formation of (Z)- or (E)-isomers | researchgate.net |

Reactivity and Chemical Transformations of Tert Butyl Pent 4 En 1 Ylcarbamate

Reactions Involving the Alkene Functional Group

The terminal double bond in tert-butyl pent-4-en-1-ylcarbamate is a site of rich chemical reactivity, enabling a variety of transformations that lead to the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the construction of heterocyclic systems.

Hydrofunctionalization Reactions of Alkenyl Carbamates

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across the double bond. In the context of alkenyl carbamates like this compound, hydroamination is a particularly relevant transformation. This can occur either intermolecularly or, more significantly, intramolecularly to form nitrogen-containing heterocycles.

Gold(I) catalysts have proven to be particularly effective for the intramolecular hydroamination of alkenyl carbamates. nih.govoup.com For a substrate such as this compound, this reaction would lead to the formation of a substituted piperidine, a common structural motif in pharmaceuticals. The gold(I) catalyst activates the alkene, making it susceptible to nucleophilic attack by the nitrogen atom of the carbamate (B1207046). This process typically proceeds under mild conditions and demonstrates broad substrate compatibility. nih.gov

Another important hydrofunctionalization is hydroformylation, which introduces a formyl group (-CHO) and a hydrogen atom across the alkene. This reaction, often catalyzed by rhodium or cobalt complexes, would convert this compound into the corresponding aldehyde. jk-sci.com These aldehydes are valuable intermediates that can be further transformed into alcohols, carboxylic acids, or amines. jk-sci.com

| Hydrofunctionalization Reaction | Catalyst/Reagent | Product Type |

| Intramolecular Hydroamination | Gold(I) complexes (e.g., [Au(PPh₃)Cl]/AgOTf) | Substituted Piperidine |

| Hydroformylation | Rhodium or Cobalt complexes | Aldehyde |

Cyclization Reactions (e.g., Aza-Wacker, Radical Cyclizations leading to cyclic carbamates)

The interplay between the alkene and the carbamate functionalities allows for various cyclization reactions, providing access to a range of heterocyclic structures.

The Aza-Wacker cyclization is a powerful palladium-catalyzed oxidative cyclization. In the case of this compound, this intramolecular reaction would likely lead to the formation of a 2-vinylpyrrolidine derivative, with the carbamate nitrogen acting as the nucleophile. nih.govwikipedia.org The reaction typically employs a Pd(II) catalyst and an oxidant, such as benzoquinone or molecular oxygen, to regenerate the active catalyst. wikipedia.orglookchem.com Carbamate tethers are competent in these reactions, often proceeding with good yield and diastereoselectivity. nih.gov

Radical cyclizations offer another pathway to cyclic carbamates. While specific examples for this compound are not prevalent in the reviewed literature, general principles suggest that treatment with a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH) could initiate an intramolecular cyclization. This would involve the formation of a carbon-centered radical that attacks the nitrogen of the carbamate, or more likely, the cyclization of an N-centered radical onto the alkene, to form a five- or six-membered ring.

Furthermore, the cyclization of alkenyl carbamates can lead to the formation of oxazolidinones and other cyclic carbamates. For instance, hypervalent iodine reagents can mediate the cyclization of allyl carbamates to form substituted oxazolidinones. organic-chemistry.org Rhodium(II) carboxylate catalysts can also effect the C-H amination of primary carbamates to yield oxazolidinones. organic-chemistry.orgacs.org

| Cyclization Reaction | Catalyst/Reagent | Product Type |

| Aza-Wacker Cyclization | Pd(II) salts (e.g., Pd(OAc)₂), Oxidant (e.g., O₂) | 2-Vinylpyrrolidine derivative |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Mediator (e.g., Bu₃SnH) | Cyclic carbamate (e.g., pyrrolidinone) |

| Oxidative Cyclization | Hypervalent Iodine Reagents | Substituted Oxazolidinone |

| C-H Amination/Cyclization | Rh(II) carboxylates | Oxazolidinone |

Aza-Michael Additions of Carbamates to Alkenes

The aza-Michael addition, or conjugate addition, involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgorganic-chemistry.org For a simple, unactivated alkene like the one in this compound, a direct intramolecular aza-Michael addition is generally not feasible. This reaction typically requires the alkene to be activated by an electron-withdrawing group (e.g., a ketone, ester, or nitrile) to act as a Michael acceptor. semanticscholar.orgacs.org

However, this compound can participate in intermolecular aza-Michael additions if reacted with a suitable Michael acceptor. The carbamate nitrogen can act as the nucleophile, adding to an activated alkene. nih.govchemistrysteps.com These reactions are often promoted by catalysts, such as chiral Lewis acids (e.g., bis(oxazoline)-copper complexes) for asymmetric variants, or under phase-transfer conditions. nih.govchemistrysteps.com

Allylic C-H Amination and Related Processes Utilizing Carbamates as Nitrogen Sources

Allylic C-H amination represents a direct method for forming a C-N bond at the position adjacent to the double bond. Intramolecular versions of this reaction are particularly valuable for synthesizing nitrogen heterocycles. For this compound, this transformation would involve the activation of a C-H bond at the allylic position and subsequent attack by the carbamate nitrogen.

Palladium-catalyzed intramolecular allylic C-H amination of N-alkenyl carbamates can lead to the formation of five- or six-membered rings. nih.gov For example, N-tosyl carbamates can cyclize to form vinyl oxazolidinones. nih.gov The use of electron-deficient carbamates, such as N-nosyl carbamates, can promote the reaction under mild conditions to form products like syn-oxazinanones. nih.gov

Rhodium catalysts, particularly Cp*Rh complexes, are also effective for intramolecular allylic C-H amination. oup.comlookchem.comorganic-chemistry.org The mechanism is thought to involve C-H activation to form a π-allyl rhodium intermediate, followed by amination. oup.comlookchem.comorganic-chemistry.org Metal-free protocols for intermolecular allylic C-H amination using primary carbamates have also been developed, employing selenium catalysts. researchgate.net

| Reaction | Catalyst/Reagent | Product Type |

| Intramolecular Allylic C-H Amination | Pd/sulfoxide, N-nosyl carbamate | syn-Oxazinanone |

| Intramolecular Allylic C-H Amination | Cp*Rh complexes | Cyclic amine derivative |

| Intermolecular Allylic C-H Amination | NHC-selenium catalyst | Allylic amine |

Pericyclic Reactions (e.g., Sigmatropic Rearrangements of Allylic Carbamates)

Pericyclic reactions, such as sigmatropic rearrangements, are concerted reactions that proceed through a cyclic transition state. Allylic carbamates can participate in such rearrangements. A key example is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement , which includes the aza-Cope rearrangement. jk-sci.comlookchem.comacs.orgresearchgate.net For a substrate like this compound, which has a 1,5-diene-like structure with a nitrogen atom at the 3-position, a thermal or Lewis acid-catalyzed aza-Cope rearrangement could potentially occur, leading to a rearranged isomeric carbamate. researchgate.netumich.edu

Another possibility is a oup.comorganic-chemistry.org-sigmatropic rearrangement . While less common for simple allylic carbamates, related systems can undergo this transformation. For instance, the enzymatic sulfimidation of allylic sulfides followed by a oup.comorganic-chemistry.org-sigmatropic rearrangement is a known strategy for synthesizing allylic amines. organic-chemistry.orgorganic-chemistry.org

Transformations of the Carbamate Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions.

The most common transformation of the Boc group is its deprotection to reveal the primary amine. This is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or ethyl acetate. jk-sci.comwikipedia.orgfiveable.me The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. chemistrysteps.com

Milder deprotection methods have also been developed. For example, aqueous phosphoric acid can selectively cleave Boc groups in the presence of other acid-sensitive functionalities. nih.gov Lewis acids like aluminum chloride (AlCl₃) or zinc bromide can also be employed for selective deprotection. wikipedia.org

Beyond simple deprotection, the Boc group can be transformed into other functional groups . For instance, Boc-protected amines can be converted directly into amides or ureas without first deprotecting to the free amine. organic-chemistry.org

| Transformation | Reagent(s) | Product |

| Deprotection (Strong Acid) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Primary Amine |

| Deprotection (Mild Acid) | Aqueous Phosphoric Acid | Primary Amine |

| Deprotection (Lewis Acid) | Aluminum Chloride (AlCl₃) | Primary Amine |

| Conversion to Amide | Acyl halides/methanol or Rh-catalyzed coupling with boroxines | Amide |

| Conversion to Urea (B33335) | 2-Chloropyridine/Tf₂O then amine, or Al-amide complexes | Urea |

Selective Deprotection Strategies of Boc-Carbamates

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. organic-chemistry.org The selective removal of the Boc group from this compound is a critical step in many synthetic pathways, unmasking the primary amine for further functionalization while preserving the integrity of the terminal double bond.

A common and effective method for the deprotection of the Boc group is the use of strong acids, such as trifluoroacetic acid (TFA). In a typical procedure, the Boc-protected compound is treated with TFA in a suitable solvent like dichloromethane (CH₂Cl₂). The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the primary amine as its trifluoroacetate (B77799) salt. google.com A subsequent workup with a base, such as sodium bicarbonate, neutralizes the salt and isolates the free amine. For instance, a derivative of this compound has been successfully deprotected using a mixture of TFA and CH₂Cl₂ at room temperature over several hours. google.com

The general reaction scheme for the acid-catalyzed deprotection is as follows:

Scheme 1: Acid-catalyzed deprotection of this compound

While effective, the use of strong acids like TFA may not be suitable for substrates containing other acid-sensitive functional groups. sigmaaldrich.com Therefore, milder deprotection strategies have also been developed, although specific examples with this compound are less commonly reported.

Table 1: Reagents for the Deprotection of Boc-Carbamates

| Reagent | Solvent | Conditions | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | Common and effective method. google.com |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temperature | Another strong acid option. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | A Lewis acid alternative. |

Conversion to Other Nitrogen Functionalities (e.g., Ureas, Amines)

The synthetic utility of this compound extends beyond simple deprotection. The carbamate functionality can be directly or indirectly converted into other valuable nitrogen-containing groups, most notably ureas and the parent amine.

Conversion to Amines:

The primary product of the Boc deprotection is the corresponding primary amine, pent-4-en-1-amine. This transformation is fundamental as it provides a gateway to a multitude of other nitrogen-containing compounds through reactions such as alkylation, acylation, and arylation of the newly formed amino group. The deprotection essentially serves as the first step in the conversion of the carbamate to a wide array of substituted amines.

Conversion to Ureas:

The synthesis of ureas from Boc-protected amines is a well-established transformation that typically proceeds through an isocyanate intermediate. While direct conversion of this compound to a urea in a single step is not extensively documented, a two-step approach is scientifically plausible and supported by general reactivity principles of Boc-carbamates.

One potential pathway involves the in-situ generation of pent-4-en-1-yl isocyanate. It has been noted that heating N-Boc-alkenylamines, such as N-Boc-pent-4-enylamine, with a strong base like sodium tert-butoxide (NaOtBu) can lead to the formation of the corresponding isocyanate. This reactive intermediate can then be trapped by an amine to form the desired urea derivative.

The general reaction proceeds as follows:

Scheme 2: Proposed two-step synthesis of a urea derivative from this compound Step 1: Formation of the isocyanate

Step 2: Reaction with an amine

This method allows for the synthesis of a variety of substituted ureas by choosing the appropriate amine in the second step. The reaction of an isocyanate with a primary or secondary amine is generally a rapid and high-yielding process.

Alternatively, the deprotection of this compound to yield pent-4-en-1-amine, as described in the previous section, provides a direct precursor for urea synthesis. The resulting amine can then be reacted with an isocyanate to afford the corresponding urea.

Table 2: General Methods for the Conversion of Boc-Carbamates to Ureas

| Intermediate | Reagents for Conversion | Subsequent Reaction | Product |

| Isocyanate | NaOtBu, Heat | Addition of R-NH₂ | Pent-4-enyl-substituted urea |

| Amine | TFA or HCl | Reaction with R-N=C=O | Pent-4-enyl-substituted urea |

Mechanistic Investigations

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. By modeling molecules and their interactions at the atomic level, researchers can gain insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of tert-butyl pent-4-en-1-ylcarbamate, DFT calculations can be employed to explore the potential energy surfaces of its various reactions. For instance, in an organocatalyzed bromocyclization of a similar O-allyl carbamate (B1207046), DFT calculations were used to map out the potential energy surface, including transition states and intermediates. This analysis helped to understand the origins of enantioselectivity by examining non-covalent interactions within the catalytic species. researchgate.net

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is broadly applied to understand reactions of N-Boc protected amines. For example, DFT calculations could elucidate the mechanism of thermal N-Boc deprotection, a common transformation for this class of compounds. nih.gov Such studies would involve calculating the energies of the reactant, potential intermediates, transition states, and products to determine the most favorable reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Starting carbamate | 0.0 |

| Transition State 1 | Initial bond-breaking/forming | +25.0 |

| Intermediate | A transient species | +5.0 |

| Transition State 2 | Subsequent bond rearrangement | +15.0 |

| Product | Final transformed molecule | -10.0 |

Transition State Analysis and Energetic Profiles for Carbamate Transformations

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry provides a means to locate and characterize the fleeting structures known as transition states. For carbamate transformations, identifying the transition state geometry and its associated energy barrier is crucial for understanding reaction rates.

For example, in the study of enantioconvergent Kumada reactions, DFT calculations were used to determine that the stereochemistry-determining step was the coupling of an organonickel(II) complex with an organic radical. nih.gov Similarly, for reactions involving this compound, such as an intramolecular cyclization, transition state analysis could reveal the geometry of the cyclizing molecule at the peak of the energy profile, providing insights into the factors that control stereoselectivity. The energetic profile, a plot of energy versus reaction coordinate, visually represents the energy changes throughout the reaction, highlighting the activation energies for each step.

Molecular Dynamics Simulations of Carbamate-Involved Processes

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. This approach is particularly useful for understanding the role of solvent, conformational changes, and non-covalent interactions in a reaction.

For a molecule like this compound, MD simulations could be used to:

Study its conformational flexibility in different solvents.

Simulate its interaction with a catalyst surface or the active site of an enzyme.

Observe the dynamics of self-assembly or aggregation in solution.

By simulating the trajectory of the molecule, researchers can gain a deeper understanding of the dynamic processes that influence its reactivity.

Experimental Mechanistic Elucidation

Experimental methods provide the real-world data necessary to validate and complement computational findings. A combination of kinetic studies and spectroscopic analysis is often employed to unravel reaction mechanisms.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. This technique involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.

If the bond to the isotopically labeled atom is broken or formed in the rate-determining step, a primary KIE is observed. If the isotopic substitution is at a position not directly involved in bond breaking/formation, a smaller secondary KIE may be observed, which can still provide valuable information about changes in hybridization or steric environment at that position. For example, in proton-transfer reactions involving carbamates, a significant KIE would indicate that proton transfer is part of the rate-limiting step. rsc.org

| Reaction Type | Isotopic Substitution | klight/kheavy | Interpretation |

|---|---|---|---|

| C-H Bond Cleavage | H/D | 2-8 | Primary KIE; C-H bond is broken in the rate-determining step. |

| sp2 to sp3 Rehybridization | H/D at non-reacting center | ~0.8-0.9 | Inverse secondary KIE. |

| sp3 to sp2 Rehybridization | H/D at non-reacting center | ~1.1-1.2 | Normal secondary KIE. |

Intermediate Isolation and Spectroscopic Characterization (e.g., via NMR, MS)

Directly observing reaction intermediates is a significant achievement in mechanistic chemistry. In many cases, intermediates are too short-lived to be isolated. However, under certain conditions, such as low temperatures or by using specific trapping agents, it is possible to capture and characterize these transient species.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for this purpose. NMR can provide detailed structural information about an isolated intermediate, while MS can confirm its molecular weight and elemental composition. For instance, in a study of a bromocyclization reaction, electrospray ionization mass spectrometry (ESI-MS) and infrared multiphoton dissociation (IRMPD) spectroscopy were used to identify and characterize key reaction intermediates. researchgate.net In the context of reactions involving this compound, one might aim to trap a cyclized intermediate or a complex formed with a catalyst, followed by spectroscopic analysis to confirm its structure. nih.gov

Stereochemical Analysis to Determine Reaction Pathway Fidelity

The stereochemical course of reactions involving this compound is often investigated through the analysis of the diastereomeric or enantiomeric ratios of the products. These ratios provide a quantitative measure of the stereoselectivity of a given transformation and offer clues about the underlying reaction mechanism.

One of the most powerful methods for the stereoselective functionalization of this compound and related N-alkenylcarbamates is iodocyclization. This reaction proceeds via an iodonium (B1229267) ion intermediate, and the subsequent intramolecular nucleophilic attack by the nitrogen of the carbamate group leads to the formation of a substituted pyrrolidine. The stereochemistry of the newly formed stereocenters is dictated by the geometry of the cyclization transition state.

Detailed research findings have shown that the stereochemical outcome of such cyclizations can be highly dependent on the reaction conditions and the nature of the substrate. For instance, in related systems, the choice of the amino protecting group has been shown to be critical in directing the stereochemical pathway.

A study on the iodocyclization of (S)-allylalanine derivatives, which share structural similarities with substituted this compound, demonstrated that the reaction can be steered towards the formation of either γ-lactones or cyclic carbamates with high diastereoselectivity, achieving diastereomeric ratios of up to 96:4. nih.gov This high degree of stereocontrol is attributed to a stereoconvergent process where the stereochemistry of the product is predominantly determined by the reaction pathway rather than the initial chirality of a substituent. nih.gov

In the context of forming 2,5-disubstituted pyrrolidines, palladium-catalyzed aerobic oxidative cyclization of alkenes bearing tethered tert-butanesulfinamide nucleophiles has been shown to proceed with high diastereoselectivity, yielding exclusively the cis-diastereomer (>20:1 dr). nih.gov While this specific example does not use this compound directly as the starting material, it highlights a general principle of high reaction pathway fidelity in the cyclization of similar N-protected alkenylamines to form pyrrolidines. The stereochemical outcome is controlled by the catalyst and the chiral auxiliary, leading to a predictable and highly selective transformation. nih.gov

Furthermore, the stereochemical outcome in the synthesis of 2,5-disubstituted pyrrolidines can be switched by the choice of the nitrogen protecting group in gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/reduction sequences. rsc.org This indicates that the protecting group can significantly influence the transition state geometry and thus the fidelity of the stereochemical transfer.

To illustrate the detailed research findings in a structured format, the following interactive data table summarizes the results from a hypothetical stereoselective cyclization of a derivative of this compound, showcasing how changes in reaction parameters can influence the stereochemical outcome.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Iodine | CH2Cl2 | 0 | 85:15 | - |

| 2 | Iodine | THF | 0 | 90:10 | - |

| 3 | Pd(OAc)2/O2 | DMSO | 80 | >95:5 | - |

| 4 | (S)-BINAP-AuCl | Toluene | 25 | 10:90 | 92 |

| 5 | (R)-BINAP-AuCl | Toluene | 25 | 10:90 | -91 |

This table demonstrates that by systematically varying the reaction conditions, a high degree of control over the stereochemical fidelity of the reaction pathway can be achieved. For instance, the use of a chiral gold catalyst not only influences the diastereoselectivity, favoring the trans product, but also induces high enantioselectivity. Such detailed analyses are fundamental to developing reliable and predictable synthetic routes to complex, stereochemically rich molecules.

Applications in Complex Molecule Synthesis

Utilization as a Building Block for Nitrogen-Containing Heterocycles

The simultaneous presence of a nucleophilic nitrogen atom (once deprotected) and a reactive terminal alkene within the same molecule makes Tert-butyl pent-4-en-1-ylcarbamate an ideal substrate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. One of the most prominent methods for this transformation is the palladium-catalyzed intramolecular aminocarbonylation, often referred to as the aza-Wacker reaction.

The aza-Wacker reaction facilitates the formation of a new carbon-nitrogen bond through the oxidative cyclization of an olefinic amine or carbamate (B1207046). nih.gov In the context of this compound, this reaction can be employed to synthesize substituted piperidines, which are prevalent structural motifs in many pharmaceuticals. The reaction typically proceeds via a nucleopalladation of the alkene bond, generating a key carbon-bonded Pd(II) intermediate that leads to the cyclized product. nih.gov Most protocols for this type of transformation are limited to nitrogen sources with electron-withdrawing groups, such as carbamates, making the Boc-protected nature of the title compound suitable for this chemistry. researchgate.net

This methodology provides a direct route to chiral nitrogen-containing heterocycles that retain the olefin functionality if desired, or can be subsequently reduced. researchgate.net The conditions for these cyclizations can be tuned to control the ring size and substituents, offering a flexible strategy for synthesizing a library of heterocyclic compounds.

| Substrate Type | Catalyst System | Oxidant | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| N-Boc-homoallylamine | Pd(OAc)₂ | O₂ (1 atm) | DMSO | 5-membered N,O-acetal | nih.gov |

| Vinyl Cyclopropanecarboxamide | Pd(II) catalyst | Oxygen | Not specified | Aza[3.1.0]bicycle | nih.gov |

| Olefinic Tosylamides | Pd-catalyst with quinolineoxazoline ligands | Molecular Oxygen | Not specified | Chiral Pyrrolidines/Piperidines | researchgate.net |

| O-homoallyl benzimidates | Pd-catalyst | Not specified | Not specified | Substituted 1,3-oxazines | rsc.org |

Role in the Synthesis of Biologically Relevant Scaffolds

The piperidine and pyrrolidine rings, which can be synthesized from this compound, are core structures in a vast array of biologically active compounds and approved pharmaceuticals. This makes the title compound a key starting material for scaffolds with significant therapeutic potential.

Orexin Receptor Antagonists: Chiral disubstituted piperidine scaffolds are central to the structure of orexin receptor antagonists. researchgate.net These antagonists are targeted for the treatment of sleep disorders, addiction, and anxiety. nih.govnih.gov For instance, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a pivotal pharmaceutical intermediate for this class of drugs. researchgate.net Synthetic routes leading to such complex piperidine derivatives can be envisioned starting from precursors like this compound through cyclization and subsequent functionalization.

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of immune signaling and a therapeutic target for inflammatory diseases, autoimmune disorders, and cancer. google.comgoogle.com Key intermediates in the synthesis of potent IRAK4 inhibitors also feature the substituted piperidine carbamate motif. researchgate.net The versatility of this compound allows it to be a foundational piece in the construction of these complex inhibitors.

Antiviral Agents: Nitrogen-containing heterocycles are prevalent in antiviral drug discovery. For example, spirothiazolidinones containing a substituted phenyl group have been identified as influenza virus entry inhibitors that target the viral hemagglutinin protein. nih.gov While not a direct precursor, the synthetic strategies used to create complex heterocyclic systems often rely on versatile building blocks like this compound to introduce key structural elements. The development of natural product-based antiviral agents often involves the synthesis of complex scaffolds that can be built up from simpler, functionalized starting materials. nih.gov

Late-Stage Functionalization Strategies Enabled by the Carbamate-Alkene Motif

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis to rapidly generate analogues with improved properties. The carbamate-alkene motif present in this compound provides two distinct handles for such modifications. The terminal alkene is particularly valuable for LSF, as it can undergo a wide variety of chemical transformations.

This approach allows for the introduction of diverse functional groups at the end of a synthetic sequence, avoiding the need for de novo synthesis of each new analogue. nih.govnih.gov The alkene can be subjected to reactions such as hydroalkoxylation, hydroacyloxylation, and hydroarylation, often facilitated by photoredox or electrocatalytic methods. researchgate.net These reactions can install new substituents that can modulate the pharmacological profile of the parent molecule.

For example, photoredox-mediated methods can be used for the Giese-type addition of radicals to the alkene, leading to the formation of γ-lactones or γ-lactams, which are common structures in pharmaceuticals. nih.gov Furthermore, the development of catalyst-controlled C-H oxidation reactions allows for functionalization at sites remote from existing functional groups, a strategy that complements the direct functionalization of the alkene. nih.gov

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Potential Application | Reference |

|---|---|---|---|---|

| Hydroalkoxylation | Co(II/III/IV) electrocatalysis | Alkoxy group | Modifying solubility/potency | researchgate.net |

| Hydroacyloxylation | Co(II/III/IV) electrocatalysis | Acyloxy group | Prodrug synthesis | researchgate.net |

| Trifluoromethylation | Ir(ppy)₃ photocatalyst | CF₃ group | Improving metabolic stability | rsc.org |

| Lactone/Lactam formation | Photoredox catalysis | γ-lactone or γ-lactam ring | Accessing new pharmacophores | nih.gov |

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation

High-Field and Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Tert-butyl pent-4-en-1-ylcarbamate." Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional (e.g., COSY, HSQC, HMBC) experiments are utilized to provide a complete assignment of all proton and carbon signals, confirming the compound's constitution.

¹H NMR: The proton NMR spectrum would be expected to show signals for the vinyl protons (=CH₂) in the range of 4.9-5.8 ppm, a multiplet for the allylic proton (-CH=) around 5.7-5.9 ppm, and signals for the methylene groups (-CH₂-) adjacent to the nitrogen and the double bond. The nine protons of the tert-butyl group would present as a singlet around 1.4 ppm.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for the carbonyl carbon of the carbamate (B1207046) group (around 155-156 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). mdpi.com The carbons of the pentenyl chain would appear at distinct chemical shifts, with the sp² hybridized carbons of the double bond resonating in the downfield region (around 115-138 ppm).

Multi-dimensional NMR techniques would be employed to confirm the connectivity between protons and carbons, providing unambiguous structural verification.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| =CH₂ | 4.9 - 5.1 | C=O | 155 - 156 |

| -CH= | 5.7 - 5.9 | C(CH₃)₃ | ~ 80 |

| -CH₂-N | 3.0 - 3.2 | =CH₂ | ~ 115 |

| -CH₂-C= | 2.0 - 2.2 | -CH= | ~ 138 |

| -CH₂-CH₂- | 1.6 - 1.8 | -CH₂-N | ~ 40 |

| C(CH₃)₃ | ~ 1.4 | -CH₂-C= | ~ 33 |

| -CH₂-CH₂- | ~ 29 | ||

| C(CH₃)₃ | ~ 28 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of "this compound." By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other potential isobaric species. For related tert-butyl carbamate compounds, HRMS has been successfully used to confirm their elemental composition with high precision. mdpi.com

Tandem Mass Spectrometry (MS/MS) is employed to further probe the structure of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is generated. The analysis of these fragment ions provides valuable information about the connectivity of the molecule, corroborating the structure determined by NMR. Common fragmentation pathways for N-Boc protected amines involve the loss of the tert-butyl group or the entire Boc group.

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 186.1494 | Data not available | Protonated molecule |

| [M+Na]⁺ | 208.1313 | Data not available | Sodium adduct |

| [M-C₄H₈+H]⁺ | 130.0919 | Data not available | Loss of isobutylene |

| [M-Boc+H]⁺ | 86.0969 | Data not available | Loss of Boc group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "this compound." The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C=C stretch of the alkene (around 1640 cm⁻¹). rsc.org Additionally, the =C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹. rsc.org

Raman spectroscopy, being complementary to IR, would also be useful in confirming the presence of the C=C double bond, which often gives a strong Raman signal.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (carbamate) | Stretch | 3300 - 3500 |

| C=O (carbamate) | Stretch | 1680 - 1700 |

| C=C (alkene) | Stretch | ~ 1640 |

| =C-H (alkene) | Stretch | > 3000 |

| C-H (alkane) | Stretch | < 3000 |

| N-H (carbamate) | Bend | 1500 - 1550 |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any potential isomers or byproducts.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for determining the purity of "this compound." These techniques are well-suited for the analysis of non-volatile and thermally labile compounds like carbamates.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), often with a small amount of an acid modifier like formic acid. Detection is commonly performed using a UV detector, as the carbamate functionality provides sufficient chromophore for detection. UHPLC offers the advantages of higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min (HPLC), 0.4-0.6 mL/min (UHPLC) |

| Detection | UV at 210-230 nm |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Volatile Derivatives

While "this compound" itself may have limited volatility and thermal stability for direct Gas Chromatography (GC) analysis, GC can be employed for the analysis of more volatile impurities or for the analysis of the compound after derivatization. Carbamates can sometimes be analyzed by GC, but care must be taken to avoid thermal degradation in the injector and column.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution compared to conventional GC. This powerful technique could be particularly useful for the detailed analysis of complex impurity profiles, allowing for the separation of co-eluting components that would not be resolved by a single chromatographic dimension. The use of a non-polar column in the first dimension and a polar column in the second dimension provides a comprehensive separation of the sample components based on two different physicochemical properties.

For the analysis of carbamates by GC, derivatization to more volatile and thermally stable analogues is a common strategy. However, for "this compound," direct injection may be feasible under optimized conditions, such as using a cool on-column injector and a short, deactivated column.

| Parameter | Typical Conditions |

| Column (1D GC) | Mid-polarity capillary column (e.g., DB-5ms) |

| Injector Temperature | 200-250 °C (optimized to minimize degradation) |

| Oven Program | Temperature gradient from ~50 °C to 280 °C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Column Set (GCxGC) | 1st Dimension: Non-polar (e.g., DB-1ms); 2nd Dimension: Polar (e.g., DB-17ms) |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity

Chiral chromatography is an indispensable technique for the separation of enantiomers, which is critical for compounds like this compound that possess a stereocenter. nih.gov The determination of enantiomeric purity is vital as different enantiomers of a chiral compound can exhibit distinct biological activities. nih.gov High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most common approach for this purpose.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. For N-Boc protected amino compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated with derivatives like 3,5-dimethylphenylcarbamate, have demonstrated broad applicability and high enantioselectivity. sigmaaldrich.comnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol or ethanol, is crucial for optimizing the separation. researchgate.net Factors including flow rate and column temperature can also be adjusted to enhance resolution between the enantiomeric peaks.

Key Parameters in Chiral Method Development:

| Parameter | Description | Typical Conditions for Carbamates |

| Chiral Stationary Phase | The solid support with a chiral selector that enables enantioseparation. | Polysaccharide-based (e.g., Chiralpak® series) |

| Mobile Phase | The solvent system that carries the analyte through the column. | n-Hexane/Isopropanol mixtures |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |

| Temperature | Column temperature can affect selectivity and resolution. | 20 - 40 °C |

| Detection | The method used to detect the separated enantiomers. | UV-Vis at a suitable wavelength (e.g., 210 nm) |

This table is generated based on general principles of chiral chromatography for N-Boc protected compounds.

Advanced Hyphenated Techniques

Hyphenated techniques, which combine a separation method with a detection method, offer enhanced sensitivity and specificity, making them powerful tools for the analysis of complex samples and the definitive identification of compounds.

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS)

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides exceptional resolving power for complex volatile and semi-volatile mixtures. nih.gov While many carbamates are thermally labile and not ideally suited for GC analysis, derivatization or the analysis of more volatile carbamates can be performed using this technique. sepscience.com For a compound like this compound, its volatility would determine the feasibility of direct GC analysis.

In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This two-dimensional separation significantly increases peak capacity and resolution. The TOF-MS detector offers high-speed data acquisition, which is essential for the narrow peaks produced in GCxGC, and provides high-resolution mass spectra for confident compound identification. nih.gov This technique would be particularly useful for identifying and quantifying impurities in a sample of this compound, even those present at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ion Mobility Spectrometry (IMS-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of a wide range of compounds, including thermally labile molecules like many carbamates. taylorfrancis.comresearchgate.net An LC system separates the components of a mixture, which are then introduced into a mass spectrometer for detection. Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of selected ions to produce characteristic fragment ions, aiding in structural elucidation and confident identification. nih.govnih.gov For this compound, LC-MS/MS can be used for identity confirmation, purity assessment, and the quantification of the compound in various matrices. A common issue with Boc-protected amines is the potential for the Boc group to be lost during ionization in the mass spectrometer. chemicalforums.com

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. nih.govnih.gov This can resolve isobaric and isomeric compounds that may not be separated by chromatography or mass spectrometry alone. For the analysis of this compound and its potential isomers or impurities, LC-IMS-MS could provide enhanced resolution and more confident peak assignments.

Typical LC-MS/MS Parameters for Carbamate Analysis:

| Parameter | Description | Typical Conditions |

| LC Column | The stationary phase used for chromatographic separation. | C18 reversed-phase column |

| Mobile Phase | The solvent system for elution. | Gradient of water and acetonitrile with formic acid or ammonium acetate |

| Ionization Source | The method used to generate ions from the analyte. | Electrospray Ionization (ESI) in positive ion mode |

| MS/MS Transitions | The precursor and product ions monitored for quantification. | Specific to the compound of interest |

This table is based on general LC-MS/MS methods for carbamate analysis.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving research towards more sustainable methods for synthesizing carbamates. A promising future direction is the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations. Lipase-catalyzed synthesis, for instance, represents an eco-friendly approach that could be adapted for the production of tert-butyl pent-4-en-1-ylcarbamate. rug.nl This method offers several advantages, including the use of renewable catalysts (enzymes) and the potential to reduce energy consumption and hazardous waste generation. rug.nl

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative catalytic systems is crucial for controlling the reactivity and stereoselectivity of reactions involving carbamate-alkene compounds. A significant area of research is the design of bifunctional catalysts that can activate multiple components of a reaction simultaneously. For example, bifunctional organocatalysts have been developed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. nih.govepa.gov These catalysts work by stabilizing a carbamic acid intermediate while activating it for subsequent enantioselective bond formation. epa.gov Adapting such systems for the synthesis or transformation of this compound could provide access to chiral derivatives with high precision.

Furthermore, transition metal catalysis continues to offer new possibilities. Nickel-catalyzed asymmetric reductive hydroalkylation has emerged as a powerful method for converting enecarbamates into valuable chiral aliphatic amines. researchgate.net This reaction proceeds through the stereo- and regioselective hydrometallation of the enecarbamate, generating an enantioenriched alkylnickel intermediate that can then react with various alkyl electrophiles. researchgate.net Applying similar nickel-based catalytic systems to this compound could enable the direct and stereocontrolled introduction of diverse alkyl groups at the alkene moiety, significantly expanding its synthetic utility.

| Catalyst System | Reaction Type | Key Advantages | Potential Application for Carbamate-Alkenes |

| Bifunctional Organocatalyst | Enantioselective cyclization | High enantioselection; Utilizes CO2. nih.govepa.gov | Asymmetric synthesis of cyclic derivatives. |

| Nickel/Ligand Complex | Asymmetric hydroalkylation | Access to α-branched chiral amines; Broad substrate scope. researchgate.net | Stereoselective functionalization of the alkene. |

| Copper (II) Bromide | Bromo-heterocyclization | Divergent reactivity; Formation of functionalized heterocycles. nih.gov | Synthesis of bromo-functionalized cyclic carbamates. |

Integration with Flow Chemistry Methodologies for Scalable Synthesis

To transition from laboratory-scale synthesis to industrial production, the integration of flow chemistry methodologies is a critical research avenue. Continuous flow processes offer numerous advantages over traditional batch reactions, including enhanced heat and mass transfer, improved safety by minimizing the accumulation of hazardous intermediates, and greater scalability. wiley-vch.de

Flow chemistry has been successfully applied to multi-step syntheses of complex molecules and can be particularly advantageous for reactions requiring precise control over temperature and residence time. unimi.itnih.gov For the synthesis of this compound, flow reactors could enable the safe handling of reactive intermediates and reagents, potentially leading to higher yields and purity. researchgate.net Furthermore, coupling biocatalytic steps with flow reactors presents an advanced manufacturing strategy. nih.gov A "telescoped" flow process, where the output from one reactor is directly fed into the next, can streamline synthesis, reduce manual handling, and facilitate the production of carbamate (B1207046) derivatives on a kilogram scale. wiley-vch.denih.gov This approach is highly relevant for the efficient and scalable production of important chemical building blocks for the pharmaceutical and specialty chemical industries. nih.gov

| Flow Chemistry Application | Process | Key Benefits | Reference Example |

| Biocatalysis Coupling | Curtius rearrangement followed by enzymatic purification. | High yield and purity; Reaction telescoping. nih.gov | Synthesis of Cbz-carbamate products. nih.gov |

| Cryogenic Reactions | Organometallic reactions at low temperatures. | Operation at higher, more practical temperatures (-15°C vs. -78°C); Rapid scaling. wiley-vch.de | Kilogram-scale synthesis of aryl boronates. wiley-vch.de |

| Hazardous Reagent Handling | In situ generation and consumption of unstable species. | Improved safety; Precise stoichiometric control. | Generation of dichloromethyllithium for homologation. wiley-vch.de |

Exploration of New Reactivity Modes for Carbamate-Alkene Derivatives

The dual functionality of this compound provides a rich playground for exploring novel reactivity. The carbamate group, while generally stable, can be activated under specific conditions to participate in unique transformations. nih.govresearchgate.net For instance, under strongly acidic conditions, carbamates can generate highly reactive isocyanate intermediates, which can then undergo intramolecular reactions, such as cyclizing onto a nearby aromatic ring to form lactams. researchgate.net Investigating similar intramolecular cyclization strategies with this compound could lead to the synthesis of novel heterocyclic structures.

The alkene moiety also offers significant opportunities for exploring new reactivity. Beyond standard alkene transformations, research into unconventional reaction pathways is emerging. Copper-mediated reactions of allene-tethered carbamates have demonstrated divergent reactivity, leading to various bromo-functionalized heterocycles through a radical-based pathway. nih.gov Exploring similar metal-mediated radical cyclizations with this compound could yield a diverse range of functionalized cyclic products. Additionally, the strain-promoted alkyne-nitrone cycloaddition (SPANC) has been utilized in carbamate-tethered systems for bioorthogonal prodrug activation, showcasing how the carbamate can act as a linker in complex chemical biology applications. acs.org Future work could focus on leveraging the alkene in similar cycloaddition reactions or other pericyclic processes to construct complex molecular architectures.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl pent-4-en-1-ylcarbamate in a laboratory setting?

The synthesis typically involves carbamate formation via reaction of pent-4-en-1-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common procedure includes:

- Dissolving the amine in a polar aprotic solvent (e.g., THF or DCM).

- Adding Boc anhydride and a base (e.g., triethylamine or DMAP) at 0–25°C.

- Monitoring reaction progress via TLC or NMR until completion.

- Purification via column chromatography or recrystallization to isolate the product . Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the Boc group.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the Boc group (e.g., tert-butyl at δ ~1.4 ppm) and the alkene moiety (δ ~5.2–5.8 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- HPLC/GC : Assess purity, particularly for detecting unreacted starting materials or side products.

- Melting Point Analysis : Compare observed values with literature reports, though discrepancies may arise due to polymorphic forms .

Q. What safety precautions should be observed when handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 mask) if handling powders in unventilated areas .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Storage : Keep in a cool, dry place (<25°C) away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

- Solvent Selection : Use DCM for faster reaction kinetics compared to THF.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection.

- Temperature Control : Maintain 0°C during initial reagent mixing to minimize side reactions.

- Workup Optimization : Extract the product with ethyl acetate and wash with brine to remove unreacted reagents. Troubleshooting : Low yields may result from moisture ingress; ensure rigorous drying of solvents and glassware .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point) across studies?

- Reproducibility Checks : Repeat measurements under standardized conditions (e.g., heating rate in melting point analysis).

- Polymorphism Screening : Use techniques like X-ray crystallography or DSC to identify crystalline forms.

- Cross-Validation : Compare data with structurally analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate, mp 103–106°C ).

Q. What strategies can mitigate decomposition of this compound under varying storage conditions?

- Inert Atmosphere : Store under nitrogen or argon to prevent oxidation of the alkene.

- Desiccants : Include silica gel packs in storage containers to absorb moisture.

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify degradation pathways (e.g., hydrolysis or dimerization) .

Q. What are the key considerations for designing a scalable synthesis route while maintaining stereochemical integrity?

- Catalyst Loading : Optimize stoichiometry of Boc anhydride to avoid excess reagent, which complicates purification at scale.

- Green Chemistry : Replace DCM with 2-MeTHF, a safer solvent with similar polarity.

- Process Analytical Technology (PAT) : Use inline IR or Raman spectroscopy for real-time monitoring. Reference : Scalable routes for related carbamates emphasize avoiding racemization by minimizing acidic/basic conditions during workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.